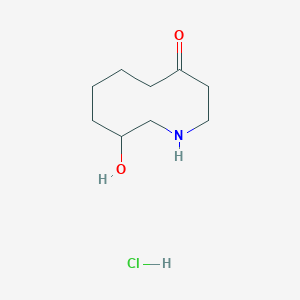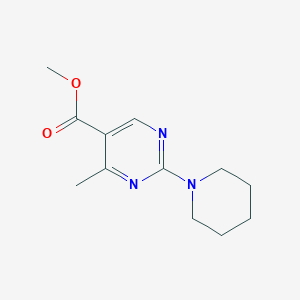
(E)-2-(morpholine-4-carbonyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(morpholine-4-carbonyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylonitrile, also known as MNFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNFA is a derivative of furan, a heterocyclic organic compound that contains a five-membered ring with four carbon atoms and one oxygen atom.
Wissenschaftliche Forschungsanwendungen
Intermediates for Kinase Inhibitors : The compound is used in the synthesis of various intermediates, which find applications as aurora 2 kinase inhibitors. These inhibitors are crucial in cancer research and treatment. A notable study by Xu et al. (2015) developed a one-pot, three-component Wittig–SNAr approach to synthesize these intermediates, highlighting the compound's significance in developing cancer treatments (Xu et al., 2015).
Optical and Electronic Material Research : El-Menyawy et al. (2013) synthesized a related compound, 3-Amino-2-(2-nitrophenyl)diazinyl-3-(morpholin-1-yl)acrylonitrile (ANMA), and explored its crystal structure, optical properties, and applications in thin-film technology. This research underscores the potential use of such compounds in developing new materials for optical and electronic applications (El-Menyawy et al., 2013).
Antimicrobial Activity : The compound's derivatives have been investigated for their antimicrobial activities. Matiichuk et al. (2021) synthesized compounds that showed high activity against certain strains, indicating potential applications in antimicrobial therapy (Matiichuk et al., 2021).
Cytotoxic Activity in Cancer Research : The compound's derivatives have shown potential in cancer research due to their cytotoxic activities. Sa̧czewski et al. (2004) investigated acrylonitriles substituted with various rings for their in vitro cytotoxic potency on human cancer cell lines, providing insights into their potential as cancer therapeutics (Sa̧czewski et al., 2004).
Chemosensor Development : Studies on similar compounds, such as those by Hranjec et al. (2012), have explored their use as potential chemosensors for detecting various cations. This research highlights the application of these compounds in developing sensitive and selective sensors for environmental and analytical purposes (Hranjec et al., 2012).
Synthesis of Novel Photoluminescent Materials : Li et al. (2010) explored the synthesis and photophysical properties of novel biphenyl derivatives containing furan and thiophene groups, derived from acrylonitrile compounds. This indicates potential applications in developing new photoluminescent materials (Li et al., 2010).
Corrosion Inhibition : The compound and its derivatives have been investigated for their corrosion inhibition properties. Verma et al. (2016) studied the efficiency of similar compounds in inhibiting corrosion on mild steel, demonstrating their potential applications in industrial maintenance and protection (Verma et al., 2016).
Solar Cell Development : The compound has been considered for use in organic solar cells. Kazici et al. (2016) synthesized a novel soluble asymmetric acrylonitrile derivative for evaluation as an electron acceptor in bulk heterojunction organic solar cells, suggesting its potential in renewable energy technologies (Kazici et al., 2016).
Eigenschaften
IUPAC Name |
(E)-2-(morpholine-4-carbonyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5/c19-12-14(18(22)20-6-8-25-9-7-20)11-16-4-5-17(26-16)13-2-1-3-15(10-13)21(23)24/h1-5,10-11H,6-9H2/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTBYWMUDKAJNJ-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(morpholine-4-carbonyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]thiane 1,1-dioxide](/img/structure/B2422056.png)


![Lithium(1+) ion 2-{[(tert-butoxy)carbonyl]amino}pyridine-4-sulfinate](/img/structure/B2422060.png)
![5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2422062.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2422068.png)
![8-(4-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2422073.png)



![{[2-(4-Chlorophenyl)ethyl]carbamoyl}methyl 4-tert-butylbenzoate](/img/structure/B2422080.png)